molecular formula C21H19N3O4S B2617803 (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide CAS No. 692762-76-8

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide

Cat. No.: B2617803
CAS No.: 692762-76-8
M. Wt: 409.46
InChI Key: AWXQBYFKQXUATF-BOPFTXTBSA-N
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Description

(Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a complex organic compound characterized by its thiazolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidine Ring: This step often involves the reaction of a thioamide with a haloketone under basic conditions to form the thiazolidine ring.

    Introduction of the Tolyl Groups: The tolyl groups are introduced through nucleophilic substitution reactions, where tolylamine reacts with appropriate electrophiles.

    Final Assembly: The final step involves the condensation of the intermediate compounds to form the desired product, often under acidic or basic conditions to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, chloromethane, and nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding thiazolidine chemistry and its derivatives.

Biology

Biologically, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicinal research, the compound is explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new drugs, particularly in the treatment of diseases where thiazolidine derivatives have shown efficacy.

Industry

Industrially, the compound’s stability and reactivity make it useful in the development of new materials, including polymers and coatings. Its functional groups allow for easy modification, enabling the creation of materials with specific properties.

Mechanism of Action

The mechanism by which (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The thiazolidine ring can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring and are known for their antidiabetic properties.

    Thiazolidines: A broader class of compounds with similar ring structures but varying functional groups.

Uniqueness

What sets (Z)-2-(2,4-dioxo-3-(2-oxo-2-(m-tolylamino)ethyl)thiazolidin-5-ylidene)-N-(p-tolyl)acetamide apart is its specific substitution pattern and the presence of both m-tolyl and p-tolyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and application.

Properties

IUPAC Name

2-[(5Z)-5-[2-(4-methylanilino)-2-oxoethylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4S/c1-13-6-8-15(9-7-13)22-18(25)11-17-20(27)24(21(28)29-17)12-19(26)23-16-5-3-4-14(2)10-16/h3-11H,12H2,1-2H3,(H,22,25)(H,23,26)/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXQBYFKQXUATF-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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